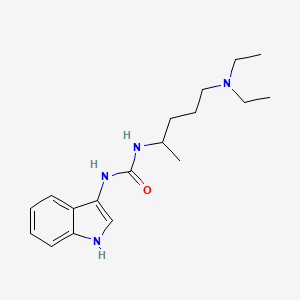

1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)urea is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "DEAQI" and is a potent inhibitor of protein kinase C (PKC) enzymes. PKC enzymes play a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, DEAQI has been studied for its potential use in cancer research and other disease models.

Applications De Recherche Scientifique

Pharmacological Applications

Serotonin Reuptake Inhibition and Antagonistic Activity : A study explored the design of unsymmetrical ureas as potential antidepressants, focusing on their dual role as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities. The research indicated that certain compounds, including variations of the indole derivatives, showed significant 5-HT reuptake inhibition and 5-HT(1B/1D) antagonism, which could lead to enhanced serotonergic neurotransmission, potentially offering a more effective treatment for depression (Matzen et al., 2000).

Chemical Synthesis and Properties

Gold-Catalyzed Intramolecular Hydroamination : Research demonstrated a gold-catalyzed method for synthesizing indole-1-carboxamides from N′-substituted N-(2-alkynylphenyl)ureas in water, utilizing microwave irradiation. This method is significant for its tolerance to a variety of functional groups, providing a fast and environmentally friendly approach to preparing indole derivatives with potential pharmacological applications (Ye et al., 2009).

Urea and Alkylureas in Micellar Solutions : A study investigated the effects of urea and its derivatives on the transition from spherical to rod-shaped micelles in aqueous solutions. This research is crucial for understanding how these compounds interact with surfactants and could have implications for drug delivery systems and the design of nanomaterials (Kumar et al., 2005).

Propriétés

IUPAC Name |

1-[5-(diethylamino)pentan-2-yl]-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O/c1-4-22(5-2)12-8-9-14(3)20-18(23)21-17-13-19-16-11-7-6-10-15(16)17/h6-7,10-11,13-14,19H,4-5,8-9,12H2,1-3H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNQHDFVUDBCCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC(=O)NC1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(diethylamino)pentan-2-yl)-3-(1H-indol-3-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2823102.png)

![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2823104.png)

![N-(2,4-Dimethoxyphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2823111.png)

![N-(Cyanomethyl)-1-(furan-2-ylmethyl)-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2823113.png)

![(2E)-2-[(3-chloro-4-fluorophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2823115.png)